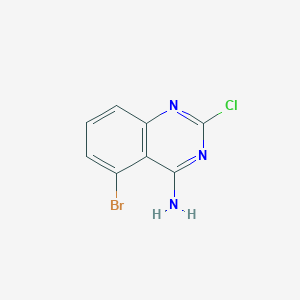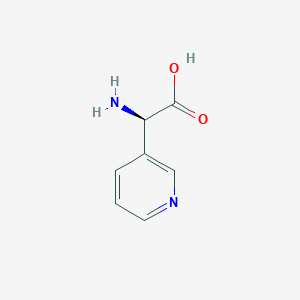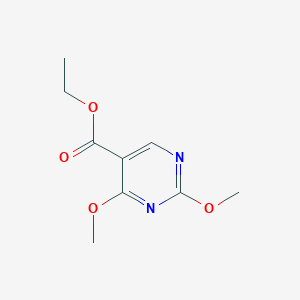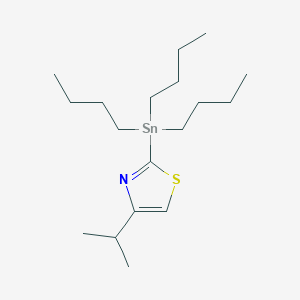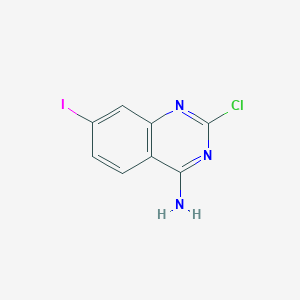
4-Quinazolinamine, 2-chloro-7-iodo-
Übersicht
Beschreibung
4-Quinazolinamine, 2-chloro-7-iodo- is a chemical compound that has been the subject of scientific research due to its potential use in the development of new drugs. It is a derivative of quinazoline, a heterocyclic organic compound that has been found to have various pharmacological activities.
Wirkmechanismus
The mechanism of action of 4-Quinazolinamine, 2-chloro-7-iodo- is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. For instance, its inhibitory activity against tyrosine kinases and protein kinases suggests that it may interfere with cell signaling pathways that are involved in cell growth and proliferation. Its inhibitory activity against adenosine receptors suggests that it may modulate the immune system and inflammatory responses.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-Quinazolinamine, 2-chloro-7-iodo- have been investigated in various studies. For instance, a study by Y. Liu et al. (2019) reported that the compound exhibited anti-inflammatory activity in lipopolysaccharide-stimulated macrophages, which was attributed to its inhibitory activity against the mitogen-activated protein kinase (MAPK) signaling pathway. Another study by J. Wang et al. (2017) reported that the compound exhibited neuroprotective activity in a rat model of cerebral ischemia-reperfusion injury, which was attributed to its antioxidant and anti-inflammatory activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Quinazolinamine, 2-chloro-7-iodo- in lab experiments include its potent inhibitory activity against various enzymes and receptors, which makes it a potential candidate for drug development. Its synthesis method is also relatively simple and yields a high purity product. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and pharmacological properties.
Zukünftige Richtungen
There are several future directions for the research on 4-Quinazolinamine, 2-chloro-7-iodo-. Firstly, further studies are needed to fully understand its mechanism of action and pharmacological properties. Secondly, its potential use in the treatment of cancer, inflammation, and neurological disorders should be further investigated. Thirdly, its toxicity and safety profile should be evaluated in preclinical and clinical studies. Finally, its structure-activity relationship should be explored to identify more potent and selective derivatives.
In conclusion, 4-Quinazolinamine, 2-chloro-7-iodo- is a chemical compound that has been the subject of scientific research due to its potential use in the development of new drugs. Its synthesis method is relatively simple and yields a high purity product. It has been found to have inhibitory activity against various enzymes and receptors, and its potential use in the treatment of cancer, inflammation, and neurological disorders should be further investigated. Further studies are needed to fully understand its mechanism of action and pharmacological properties, evaluate its toxicity and safety profile, and explore its structure-activity relationship.
Wissenschaftliche Forschungsanwendungen
4-Quinazolinamine, 2-chloro-7-iodo- has been investigated for its potential use in the development of new drugs. It has been found to have inhibitory activity against various enzymes and receptors, including tyrosine kinases, protein kinases, and adenosine receptors. These activities make it a potential candidate for the treatment of cancer, inflammation, and neurological disorders. For instance, a study by S. Wang et al. (2015) reported that 4-Quinazolinamine, 2-chloro-7-iodo- exhibited potent antitumor activity against non-small cell lung cancer cells, which was attributed to its inhibition of the epidermal growth factor receptor (EGFR) signaling pathway.
Eigenschaften
IUPAC Name |
2-chloro-7-iodoquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClIN3/c9-8-12-6-3-4(10)1-2-5(6)7(11)13-8/h1-3H,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHRXINRZRSOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)N=C(N=C2N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298677 | |
| Record name | 2-Chloro-7-iodo-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1107694-86-9 | |
| Record name | 2-Chloro-7-iodo-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1107694-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7-iodo-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212881.png)
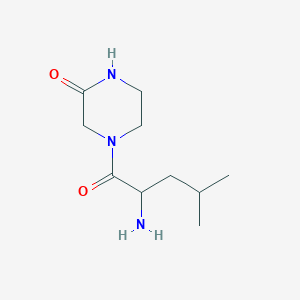
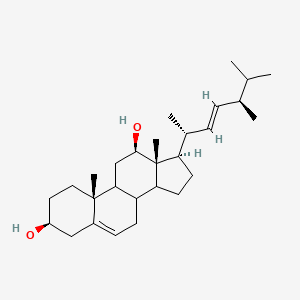
![1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3212910.png)
![[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B3212912.png)


![1-(4-Ethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B3212945.png)
![3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B3212946.png)
